molecular formula C₁₀H₁₆O B132270 Limonene-1,2-epoxide CAS No. 203719-54-4

Limonene-1,2-epoxide

Cat. No. B132270
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-XNWIYYODSA-N
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Description

Limonene-1,2-epoxide is a compound derived from limonene, a monoterpene that is commonly found in the oils of citrus fruits. It is an epoxide, which means it contains an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure. This compound is of interest due to its potential applications in various fields, including the fragrance industry, as a food additive, and as a monomer for polymer synthesis .

Synthesis Analysis

The synthesis of limonene-1,2-epoxide can be achieved through the oxidation of limonene using hydrogen peroxide promoted by aluminum oxide, which is an efficient and cost-effective method . Additionally, epoxidation can be performed using zeolite type catalysts such as TS-1 and Ti-SBA-15 with hydrogen peroxide in methanol, allowing for the transformation of limonene into 1,2-epoxylimonene and other valuable compounds .

Molecular Structure Analysis

The molecular structure of limonene-1,2-epoxide hydrolase, an enzyme that catalyzes the hydrolysis of limonene-1,2-epoxide, has been elucidated through crystallography. The enzyme from Rhodococcus erythropolis features a unique active site with a highly curved six-stranded mixed β-sheet and four α-helices, forming a deep pocket with a cluster of polar groups at its deepest point . This novel structure supports a one-step mechanism for the hydrolysis of the epoxide .

Chemical Reactions Analysis

Limonene-1,2-epoxide can undergo hydrolysis catalyzed by limonene-1,2-epoxide hydrolase to produce limonene-1,2-diol. This reaction is part of the limonene degradation pathway in Rhodococcus erythropolis . The enzyme exhibits a narrow substrate range and high stereospecificity, sequentially hydrolyzing diastereomeric mixtures of limonene-1,2-epoxide and showing enantioconvergent substrate conversion . Theoretical studies using density functional theory have proposed a concerted general acid/general base-catalyzed reaction mechanism for the hydrolysis .

Physical and Chemical Properties Analysis

Limonene-1,2-epoxide can react with carbon dioxide in a ring-opening copolymerization reaction to form polycarbonates with exceptional chemical and physical properties. These polymers can be synthesized using low-cost Zn or Al homogeneous catalysts, contributing to the bioeconomy . The epoxide is also a potent contact allergen, and its hydroperoxides have been identified as major components in autoxidized d-limonene, which may bind to skin proteins to form antigens .

Scientific Research Applications

Enzymatic Properties and Substrate Specificity

Limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis DCL14 demonstrates narrow substrate specificity and sequential hydrolysis of limonene-1,2-epoxide diastereomers, resulting in limonene-1,2-diol with high diastereomeric excess (van der Werf et al., 1999). This enzyme is a unique member of epoxide hydrolases, as it lacks significant homology with known epoxide hydrolases and shows an unusual pH profile and resistance to typical inhibitors (van der Werf et al., 1998).

Polycarbonate Synthesis

Limonene epoxide reacts with carbon dioxide in a ring-opening copolymerization to form polycarbonates with unique chemical and physical properties, using cost-effective catalysts. This process contributes to the bioeconomy and offers alternatives for utilizing limonene and carbon dioxide (Parrino et al., 2018).

Catalysis and Reaction Mechanisms

The complex mechanisms of LEH reactivity, such as the hydrolysis of epoxide substrates, have been elucidated using advanced computational methods, shedding light on the enzyme's behavior in the presence of various substrates (Rinaldi et al., 2018).

Environmental Applications

Solvent-free epoxidation of limonene using hydrogen peroxide and tungsten-based catalysts has been developed, emphasizing an environmentally friendly approach with high selectivity and conversion rates (Resul et al., 2018).

Safety And Hazards

Limonene-1,2-epoxide may cause eye irritation and chemical conjunctivitis and corneal damage. It may also cause skin irritation and dermatitis. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion and selectivity to the epoxide, is reported . This process has potential for further optimization and industrial application. Additionally, the discovery and characterization of thermophilic limonene-1,2-epoxide hydrolases represent an attractive option for the synthesis of chiral epoxides and 1,2-diols, which are valuable building blocks for the synthesis of several pharmaceutical compounds .

properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name Limonene-1,2-epoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9580
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Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Limonene-1,2-epoxide

CAS RN

203719-54-4
Record name Limonene oxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
890
Citations
MJ van der Werf, KM Overkamp… - Journal of …, 1998 - Am Soc Microbiol
An epoxide hydrolase from Rhodococcus erythropolisDCL14 catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. The enzyme is induced when R. erythropolis is …
Number of citations: 113 journals.asm.org
MJ Van der Werf, RVA Orru, KM Overkamp… - Applied microbiology …, 1999 - Springer
Limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis DCL14, an enzyme involved in the limonene degradation pathway of this microlorganism, has a narrow …
Number of citations: 63 link.springer.com
M Arand, BM Hallberg, J Zou, T Bergfors… - The EMBO …, 2003 - embopress.org
Epoxide hydrolases are essential for the processing of epoxide-containing compounds in detoxification or metabolism. The classic epoxide hydrolases have an α/β hydrolase fold and …
Number of citations: 172 www.embopress.org
CCR de Carvalho, F Van Keulen… - Biocatalysis and …, 2000 - Taylor & Francis
Cells of Rhodococcus erythropolis DCL14 present a limonene epoxide hydrolase activity when grown on terpenes, which enables them to convert cis-limonene-1,2-epoxide to limonene…
Number of citations: 32 www.tandfonline.com
KH Hopmann, BM Hallberg, F Himo - Journal of the American …, 2005 - ACS Publications
The catalytic mechanism of limonene epoxide hydrolase (LEH) was investigated theoretically using the density functional theory method B3LYP. LEH is part of a novel limonene …
Number of citations: 93 pubs.acs.org
S Rinaldi, MW Van der Kamp, KE Ranaghan… - Acs …, 2018 - ACS Publications
Limonene-1,2-epoxide hydrolases (LEHs), a subset of the epoxide hydrolase family, present interesting opportunities for the mild, regio- and stereo- selective hydrolysis of epoxide …
Number of citations: 23 pubs.acs.org
EE Ferrandi, C Sayer, MN Isupov… - The FEBS …, 2015 - Wiley Online Library
The epoxide hydrolases ( EH s) represent an attractive option for the synthesis of chiral epoxides and 1,2‐diols which are valuable building blocks for the synthesis of several …
Number of citations: 46 febs.onlinelibrary.wiley.com
EB Souto, A Zielinska, SB Souto, A Durazzo… - International Journal of …, 2020 - mdpi.com
In this work, we developed a solid lipid nanoparticle (SLN) formulation with (+)-limonene 1,2-epoxide and glycerol monostearate (Lim-SLNs), stabilized with Poloxamer ® 188 in …
Number of citations: 71 www.mdpi.com
QQ Hou, X Sheng, JH Wang, YJ Liu, CB Liu - Biochimica et Biophysica Acta …, 2012 - Elsevier
Limonene 1,2-epoxide hydrolase (LEH) is completely different from those of classic epoxide hydrolases (EHs) which catalyze the hydrolysis of epoxides to vicinal diols. A novel …
Number of citations: 14 www.sciencedirect.com
A Rehman, E Russell, F Saleem, F Javed… - Journal of …, 2021 - Elsevier
Naturally occurring terpenes have been identified as key starting materials for bio-based polymers such as non-isocyanate polyurethanes (NIPUs), having a broad range of applications …
Number of citations: 20 www.sciencedirect.com

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